REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:5]=[C:6]2[C:11](=[C:12]([O:15][CH3:16])[C:13]=1[OH:14])[O:10][C:9](=[O:17])[CH:8]=[CH:7]2)[CH:2]=[CH2:3].[C:18](OC(=O)C)(=[O:20])[CH3:19].N1C=CC=CC=1>C(Cl)(Cl)Cl>[C:18]([O:14][C:13]1[C:12]([O:15][CH3:16])=[C:11]2[C:6]([CH:7]=[CH:8][C:9](=[O:17])[O:10]2)=[CH:5][C:4]=1[CH2:1][CH:2]=[CH2:3])(=[O:20])[CH3:19] |f:1.2|
|
Name
|
6-allyl-7-hydroxy-8-methoxycoumarin
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)C=1C=C2C=CC(OC2=C(C1O)OC)=O
|
Name
|
acetic anhydride pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O.N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reactants were stirred at 25° for 2.0 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioned between 1N HCl/methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was further extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=C(C=C2C=CC(OC2=C1OC)=O)CC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |